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Compound of Interest

Compound Name: TL-895

Cat. No.: B8197429

This technical support center provides researchers, scientists, and drug development
professionals with comprehensive guidance on the use of TL-895, a potent and selective
Bruton's tyrosine kinase (BTK) inhibitor. The following resources are designed to help minimize
off-target effects and troubleshoot common issues encountered during in vitro and in vivo
experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of TL-895?

Al: TL-895 is a second-generation, irreversible inhibitor of Bruton's tyrosine kinase (BTK).[1] It
covalently binds to the cysteine residue (Cys481) in the active site of BTK, leading to the
inhibition of B-cell receptor (BCR) signaling.[2] This pathway is critical for the proliferation,
survival, and differentiation of B-cells.

Q2: What are the known primary on-target and off-target kinases of TL-8957

A2: The primary target of TL-895 is BTK. However, like many kinase inhibitors, it can interact
with other kinases. Based on kinome scanning and cellular assays, TL-895 has shown high-
potency inhibition of Bone Marrow X-linked (BMX) kinase, another member of the Tec family of
kinases. Moderate off-target effects have been observed for other Tec family kinases such as
TEC, B-lymphoid kinase (BLK), and TXK, as well as the receptor tyrosine kinase ERBBA4.
Notably, TL-895 shows minimal to no inhibition of CSK and EGFR, which are known off-targets
of the first-generation BTK inhibitor, ibrutinib.
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Q3: What are the potential functional consequences of inhibiting the known off-target kinases?

A3: Inhibition of off-target kinases can lead to a range of cellular effects that may confound
experimental results:

o BMX: Inhibition of BMX can impact inflammatory signaling pathways, including those
downstream of Toll-like receptors, and may affect cell adhesion and migration.[3][4]

o TEC Family (TEC, TXK): These kinases are involved in the signaling pathways of various
immune cells, including T-cells. Their inhibition can affect T-cell activation, cytokine
production, and cytoskeletal organization.[5][6][7][8][9]

e BLK: As a kinase involved in B-cell signaling, its inhibition can have effects on B-cell
development and activation, potentially overlapping with the effects of BTK inhibition.[1][10]

« ERBBA4: This receptor tyrosine kinase is involved in cell proliferation, differentiation, and
survival. Its inhibition could lead to unexpected effects on cell growth, particularly in cell lines
where this pathway is active.[11][12][13][14][15]

Q4: How can | confirm that the observed phenotype in my experiment is due to BTK inhibition
and not an off-target effect?

A4: To confirm on-target activity, consider the following control experiments:

e Use a structurally unrelated BTK inhibitor: Comparing the effects of TL-895 with another
potent and selective BTK inhibitor that has a different off-target profile can help attribute the
observed phenotype to BTK inhibition.

o Rescue experiments: If possible, express a drug-resistant mutant of BTK in your cells. If the
phenotype is reversed, it strongly suggests an on-target effect.

o Knockdown/knockout of BTK: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate
BTK expression. If this phenocopies the effect of TL-895, it supports an on-target
mechanism.

o Dose-response analysis: A clear dose-dependent effect that correlates with the 1IC50 for BTK
inhibition in your cellular system is indicative of on-target activity.
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Observed Problem

Potential Cause

Recommended Solution

Unexpected Cell Toxicity/Death

Off-target inhibition of kinases
essential for cell survival (e.g.,
ERBB4).

1. Perform a dose-titration
experiment to determine the
lowest effective concentration
of TL-895. 2. Use a more
selective BTK inhibitor as a
control. 3. Assess the
expression and activation
status of known off-target

kinases in your cell model.

Inconsistent or No Inhibition of
BTK Signaling

1. Incorrect inhibitor
concentration. 2. Degraded TL-
895 stock solution. 3. High
protein expression levels in the
cell line leading to rapid

inhibitor turnover.

1. Verify the concentration of
your TL-895 stock solution. 2.
Prepare fresh stock solutions
and store them appropriately.
3. Measure BTK protein levels
in your cells and adjust the
inhibitor concentration or

incubation time accordingly.

Unexpected Changes in Cell

Morphology or Adhesion

Inhibition of off-target kinases
involved in cytoskeletal
regulation (e.g., BMX, TEC).

1. Document morphological
changes with microscopy. 2.
Investigate the activation
status of downstream effectors
of BMX and TEC, such as
RACL1. 3. Compare with a
BTK-specific knockdown to
isolate the effects of BTK

inhibition on cell morphology.

Altered T-cell Activation or
Function in Co-culture

Experiments

Off-target inhibition of TEC
family kinases (TEC, TXK) in
T-cells.

1. Use purified B-cell
populations to study the direct
effects of TL-895 on B-cells. 2.
In co-culture, assess T-cell
activation markers (e.g., CD69,
CD25) and cytokine production
at various TL-895

concentrations. 3. Use a T-cell
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specific inhibitor as a control to
understand the contribution of
T-cell signaling to the observed

phenotype.

Quantitative Data Summary

Table 1: In Vitro Potency of TL-895 Against On-Target and Key Off-Target Kinases

Kinase Target IC50 /| EC50 (nM) Assay Type Reference
BTK 15-49 Biochemical [13]
BMX 0.53-1.6 Biochemical [9]
TEC 10-39 Biochemical [16]
BLK 10-39 Biochemical [16]
TXK 10-39 Biochemical [16]
ERBB4 10-39 Biochemical [16]
Table 2: Cellular Activity of TL-895

Cellular Effect Cell Type EC50 (nM) Reference
Inhibition of pBTK

Ramos cells 1-10 [13]
(Y223)
Downregulation of BCR-stimulated

12 [16]

CD69 PBMCs
Inhibition of IL-8, IL-
1B, MCP-1, MIP-1q, Healthy monocytes 1-3 [16]

IL-6 production

Experimental Protocols

Protocol 1: Western Blot for Phospho-BTK (Tyr223)
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Objective: To determine the inhibitory effect of TL-895 on BTK activation in a cellular context.
Materials:

e Cell line of interest (e.g., Ramos, THP-1)

e TL-895

o Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

e Primary antibodies: anti-phospho-BTK (Tyr223) and anti-total BTK

o HRP-conjugated secondary antibody

e Chemiluminescent substrate

o SDS-PAGE gels and transfer apparatus

Procedure:

o Cell Treatment: Seed cells and treat with varying concentrations of TL-895 (e.g., 0, 1, 10,
100, 1000 nM) for the desired time (e.g., 1-2 hours). Include a vehicle control (e.g., DMSO).

o Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer on ice for 30 minutes.

o Protein Quantification: Determine the protein concentration of the lysates using a BCA or
Bradford assay.

o SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 ug) onto an SDS-
PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

o Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

e Primary Antibody Incubation: Incubate the membrane with the anti-phospho-BTK (Tyr223)
antibody (diluted in 5% BSA in TBST) overnight at 4°C.

e Washing: Wash the membrane three times with TBST for 10 minutes each.
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e Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody
(diluted in 5% milk in TBST) for 1 hour at room temperature.

» Washing: Repeat the washing step.

o Detection: Add the chemiluminescent substrate and visualize the bands using an imaging
system.

» Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped
and re-probed with an anti-total BTK antibody.

Protocol 2: MTT Cell Viability Assay

Objective: To assess the effect of TL-895 on the viability and proliferation of cells.

Materials:

Cell line of interest

TL-895

96-well cell culture plates

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in
PBS)

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:

o Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow
them to adhere overnight.

e Drug Treatment: Treat the cells with a serial dilution of TL-895 for the desired duration (e.g.,
24, 48, 72 hours). Include a vehicle control.

o MTT Addition: Add 10 pL of MTT solution to each well and incubate for 2-4 hours at 37°C.
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e Solubilization: Add 100 pL of solubilization solution to each well and mix thoroughly to
dissolve the formazan crystals.

e Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

o Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control
and plot a dose-response curve to determine the IC50 value.

Visualizations
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Caption: TL-895 inhibits the BTK signaling pathway.
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Caption: Workflow for assessing pBTK inhibition.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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